Azetidine, N-methyl-
Description
Context within Four-Membered Heterocyclic Chemistry
Azetidines are four-membered heterocyclic compounds containing a nitrogen atom within a saturated ring. magtech.com.cnwikipedia.orgresearchgate.net These structures are recognized as important motifs in organic synthesis and medicinal chemistry. rsc.orgresearchgate.net They serve as crucial building blocks for more complex molecules, including amino acids, alkaloids, and various biologically active compounds. magtech.com.cnwikipedia.org
N-methylazetidine, with the chemical formula C₄H₉N, represents one of the simplest substituted azetidines. nih.govnist.gov Its structure consists of the core azetidine (B1206935) ring with a methyl group attached to the nitrogen atom. This substitution significantly influences the compound's properties and reactivity compared to the parent azetidine. As a tertiary amine, N-methylazetidine is strongly basic. wikipedia.org The presence of the four-membered ring imparts considerable ring strain, making it a subject of interest for studying reaction mechanisms and for use in strain-release-driven transformations. researchgate.netrsc.org The unique scaffold of azetidines, including N-methylazetidine, is a privileged motif in medicinal chemistry, appearing in various bioactive molecules and natural products. rsc.org
Historical Perspectives in Synthetic Methodologies
The synthesis of the azetidine ring has been a long-standing challenge for chemists, primarily due to the inherent ring strain. Historically, methods for preparing azetidines have evolved significantly, moving from harsh conditions and limited substrate scope to more mild and versatile approaches.
Early and general methods for azetidine synthesis often involved intramolecular cyclization reactions. One common strategy relied on the reaction of 1,3-amino alcohols or their derivatives. For instance, a multistep route from 3-amino-1-propanol can yield the parent azetidine, which can then be N-methylated. wikipedia.org Another classical approach involves the cyclization of γ-haloamines.
Over the years, more refined methods have emerged. The reduction of β-lactams (azetidin-2-ones) using reagents like lithium aluminium hydride has been a viable route. wikipedia.org Another significant development was the use of 1,3-propanediol (B51772) derivatives. A straightforward synthesis of various 1,3-disubstituted azetidines, which would include N-methyl derivatives, can be achieved through the alkylation of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org
More recent advancements include photocycloaddition reactions, such as the aza Paternò–Büchi reaction, which involves the [2+2] cycloaddition of an imine and an alkene to directly form the azetidine ring. nih.govrsc.orgnih.gov While historically challenging, this method has become a highly efficient strategy for creating functionalized azetidines. nih.govrsc.org Other modern techniques include the ring expansion of aziridines and the intramolecular amination of C-H bonds catalyzed by transition metals like palladium. organic-chemistry.org These diverse methodologies reflect the continuous effort to access this valuable heterocyclic core with greater efficiency and control.
Fundamental Chemical Significance: Ring Strain and Reactivity Principles
The chemical behavior of N-methylazetidine is fundamentally dictated by the significant strain inherent in its four-membered ring. The ring strain energy of azetidine is approximately 25.4 kcal/mol. rsc.org This value places it between the highly strained and reactive three-membered aziridines (approx. 27.7 kcal/mol) and the relatively strain-free and unreactive five-membered pyrrolidines (approx. 5.4 kcal/mol). rsc.org This intermediate level of strain makes azetidines like N-methylazetidine stable enough for isolation and handling, yet reactive enough to participate in unique chemical transformations that are not accessible to larger ring systems. rsc.org
This inherent strain is a primary driver for its reactivity, particularly in ring-opening reactions. researchgate.net The relief of angle and torsional strain provides a thermodynamic driving force for reactions that involve the cleavage of the C-N or C-C bonds of the ring. The nitrogen atom's lone pair of electrons makes it nucleophilic, and it readily reacts with electrophiles. For instance, N-methylazetidine can undergo N-alkylation and N-acylation reactions. nist.gov
The basicity of the nitrogen atom is another key characteristic. A computational study using triadic analysis to examine the basicity of nitrogen heterocycles noted a significant discrepancy between the calculated and previously reported experimental gas-phase basicity for N-methylazetidine, suggesting the need for experimental reassessment. srce.hr The reactivity of azetidines can be influenced by substituents on the ring. For example, theoretical studies have shown that an N-nitroso group can affect the stability and bond dissociation energies of the azetidine ring. nih.gov The unique combination of stability and strain-driven reactivity makes N-methylazetidine and its derivatives valuable intermediates in synthetic chemistry. rsc.org
Interactive Data Table: Physical and Chemical Properties of N-Methylazetidine
| Property | Value | Source |
| IUPAC Name | 1-methylazetidine | nih.gov |
| Synonyms | N-Methylazetidine, Azetidine, 1-methyl- | nih.govnist.gov |
| CAS Number | 4923-79-9 | nih.govnist.gov |
| Molecular Formula | C₄H₉N | nih.govnist.gov |
| Molecular Weight | 71.12 g/mol | nih.gov |
| Monoisotopic Mass | 71.0735 g/mol | nih.govchemspider.com |
| Topological Polar Surface Area | 3.2 Ų | nih.gov |
| Complexity | 30.6 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| XLogP3 | 0.4 | nih.gov |
Structure
2D Structure
Properties
IUPAC Name |
1-methylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N/c1-5-3-2-4-5/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYVZTLIFYLZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197741 | |
| Record name | Azetidine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
71.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4923-79-9 | |
| Record name | N-Methylazetidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azetidine, N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-METHYLAZETIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MJK52DVX5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for N Methylazetidine and Its Derivatives
Direct Ring Formation Strategies
Direct formation of the azetidine (B1206935) ring is a primary focus of synthetic efforts, involving the creation of one or more carbon-nitrogen or carbon-carbon bonds to close the ring. These methods include intramolecular cyclizations of linear precursors and cycloaddition reactions.
Intramolecular cyclization is a common and effective strategy for forming the azetidine ring. These methods rely on a precursor molecule containing both a nucleophilic nitrogen atom and an electrophilic carbon center, typically separated by a three-carbon chain, which react with each other to form the heterocyclic structure.
The formation of azetidine rings via intramolecular SN2 reactions is a classical and widely used approach. nih.govfrontiersin.org This method involves a γ-substituted amine where the nitrogen atom acts as a nucleophile, displacing a leaving group on the γ-carbon to form the cyclic amine. nih.gov The precursors are typically γ-haloamines or γ-amino alcohols where the hydroxyl group has been converted into a more effective leaving group, such as a mesylate or tosylate. nih.govfrontiersin.org For the synthesis of N-methylazetidine, a 3-substituted-N-methylpropan-1-amine serves as the starting material. The reaction is typically promoted by a base to deprotonate the secondary amine, increasing its nucleophilicity for the subsequent ring-closing substitution.
Key factors influencing the success of this reaction include the nature of the leaving group, the choice of solvent, and the base used. Common leaving groups include halides (I, Br, Cl) and sulfonate esters (mesylate, tosylate).
Table 1: Examples of Intramolecular Nucleophilic Substitution for Azetidine Synthesis This table is interactive. Click on the headers to sort.
| Precursor Type | Leaving Group | Base | Solvent | Yield | Reference(s) |
|---|---|---|---|---|---|
| γ-Haloamine | Halogen (Br, Cl) | K₂CO₃, NaH | Acetonitrile, DMF | Moderate to Good | researchgate.netresearchgate.net |
| γ-Amino alcohol | Mesylate | K₂CO₃ | Methanol/Acetonitrile | Good | nih.govfrontiersin.org |
| γ-Amino alcohol | Tosylate | Base | Various | Good | rsc.org |
The Mitsunobu reaction provides a powerful method for the intramolecular cyclization of amino alcohols to form azetidines under mild conditions. nih.gov This reaction converts the hydroxyl group of a γ-amino alcohol into a good leaving group in situ, facilitating nucleophilic attack by the tethered amine. wikipedia.orgorganic-chemistry.org For the synthesis of an N-methylazetidine derivative, a starting material such as 3-(methylamino)propan-1-ol (B125474) or a more complex derivative is treated with a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgrsc.org
The reaction proceeds through the formation of a betaine (B1666868) intermediate from the phosphine and the azodicarboxylate. wikipedia.org This intermediate activates the alcohol, which is then displaced by the nitrogen nucleophile in an SN2 fashion, resulting in the formation of the azetidine ring with inversion of configuration at the carbinol carbon. nih.govorganic-chemistry.org This stereospecificity is a key advantage of the Mitsunobu reaction in the synthesis of chiral azetidines. lookchem.com The intramolecular Mitsunobu reaction has been successfully employed as a key step in the synthesis of complex natural products containing the azetidine core. rsc.org
Table 2: Key Reagents and Conditions for Intramolecular Mitsunobu Cyclization This table is interactive. Click on the headers to sort.
| Substrate Type | Phosphine Reagent | Azodicarboxylate | Solvent | Typical Yield | Reference(s) |
|---|---|---|---|---|---|
| γ-Amino alcohol | Triphenylphosphine (PPh₃) | DIAD | THF | 75% | rsc.org |
| Protected Amino Alcohol | Triphenylphosphine (PPh₃) | DEAD | Toluene (PhMe) | 67% | nih.gov |
| N-Sulfonamide Alcohol | n-Butylphosphine (n-Bu₃P) | ADDP* | N/A | 80% | nih.gov |
\ADDP = 1,1'-(Azodicarbonyl)dipiperidine*
Modern synthetic methods have enabled the direct formation of C–N bonds through the functionalization of unactivated C(sp³)–H bonds, providing novel routes to azetidines. acs.orgnih.gov These reactions are typically catalyzed by transition metals like rhodium and palladium and offer high levels of selectivity. rsc.orgnsf.gov
One approach involves a two-step sequence beginning with a selective, intermolecular rhodium-catalyzed C–H amination of a bromoalkane substrate. nsf.govchemrxiv.org The nitrogen center is introduced at a site remote from the bromine atom. Subsequent intramolecular alkylation via nucleophilic substitution then closes the ring to form the azetidine. nsf.govnih.gov
A more direct intramolecular approach has been developed using palladium(II) catalysis. rsc.org In this method, a picolinamide (B142947) (PA) protected amine substrate undergoes intramolecular amination at the γ-C(sp³)–H bond. nih.gov The reaction is promoted by an oxidant, such as benziodoxole tosylate, and an additive like silver acetate (B1210297) (AgOAc). rsc.org This strategy demonstrates excellent functional group tolerance and allows for the synthesis of highly functionalized azetidines from readily available starting materials. rsc.orgacs.org
Table 3: Comparison of C(sp³)–H Amination Methods for Azacycle Synthesis This table is interactive. Click on the headers to sort.
| Catalyst System | Strategy | Oxidant/Additive | Key Features | Reference(s) |
|---|---|---|---|---|
| Rhodium(II) | Intermolecular Amination + Cyclization | N/A | Two-step sequence; forms azacycles of various sizes. | nsf.govchemrxiv.orgnih.gov |
| Palladium(II) | Intramolecular γ-C–H Amination | Benziodoxole Tosylate / AgOAc | Uses a directing group; high functional group tolerance. | rsc.orgacs.orgnih.gov |
Cycloaddition reactions represent a highly atom-economical approach to constructing cyclic systems. rsc.org For azetidine synthesis, the most relevant is the [2+2] cycloaddition, which involves the reaction of a C=N double bond (imine) with a C=C double bond (alkene) to directly form the four-membered ring.
The aza Paternò-Büchi reaction is the photochemical [2+2] cycloaddition of an imine and an alkene to yield an azetidine. rsc.orgnih.gov This reaction is a powerful tool for rapidly assembling the azetidine core, often in a single, highly regio- and stereoselective step. nih.govresearchgate.net The reaction is initiated by the photoexcitation of either the imine or the alkene, which then reacts with the ground-state partner. nih.gov
Historically, the application of this reaction has been met with challenges, particularly the efficient E/Z isomerization of excited acyclic imines, which competes with the desired cycloaddition pathway. rsc.orgnih.gov To overcome this, many successful examples have utilized cyclic imines or intramolecular variants where the imine and alkene are tethered, preventing undesired relaxation pathways. nih.gov
Recent advancements have focused on the use of visible-light photocatalysis to enable these cycloadditions under milder conditions. nih.govspringernature.comresearchgate.net By using a photocatalyst, such as an iridium complex, it is possible to selectively excite one of the components via triplet energy transfer, leading to the formation of the azetidine product in high yield. rsc.orgnih.gov These modern protocols have expanded the scope of the aza Paternò-Büchi reaction to include intermolecular reactions of previously unreactive substrates. springernature.comspringernature.com
Table 4: Examples of Aza Paternò-Büchi Reactions for Azetidine Synthesis This table is interactive. Click on the headers to sort.
| Reaction Type | Excitation Method | Imine Component | Alkene Component | Yield | Reference(s) |
|---|---|---|---|---|---|
| Intermolecular | UV Light / Triplet Sensitizer | 1,3-dimethyl-6-azauracil | Ethyl vinyl ether | 90% | rsc.org |
| Intramolecular | Direct or Sensitized UV Excitation | Non-conjugated imine | Tethered alkene | 80-85% | rsc.orgnih.gov |
| Intramolecular | Visible Light / Ir-Photocatalyst | Functionalized imine | Tethered alkene | up to 98% | nih.gov |
| Intermolecular | Visible Light / Triplet Energy Transfer | Cyclic Oxime | Various alkenes | High | springernature.com |
Ring Contraction and Expansion Strategies
The synthesis of azetidines from larger, more stable heterocyclic systems is a key strategy that leverages ring contraction. A robust and straightforward one-pot method involves the nucleophilic addition-induced ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govrsc.org This reaction, typically conducted in the presence of a base like potassium carbonate, allows for the formation of α-carbonylated N-sulfonylazetidines. nih.govrsc.org
The mechanism is proposed to initiate with a nucleophilic attack on the amide carbonyl group, leading to N–C(O) bond cleavage. rsc.org This generates an intermediate with a γ-positioned amide anion which then undergoes an intramolecular SN2 cyclization, displacing the bromide and resulting in the contracted azetidine ring. rsc.org A variety of nucleophiles, including alcohols and phenols, can be incorporated into the final azetidine derivative. nih.gov While this method has been extensively demonstrated for N-sulfonyl derivatives, the principle of contracting a five-membered pyrrolidinone ring is a valid approach for accessing the azetidine core.
Table 1: Conditions for Ring Contraction of N-Sulfonylpyrrolidinones
| Precursor | Base | Nucleophile/Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|---|
| α-bromo-N-sulfonylpyrrolidinone | K₂CO₃ (3 equiv) | MeCN/MeOH | 60 °C | 73-98% | rsc.org |
One of the most direct and convenient methods for obtaining azetidines is through the chemical reduction of the corresponding β-lactam (azetidin-2-one). rsc.orgnih.gov This transformation effectively removes the carbonyl group at the C-2 position, yielding the saturated azetidine ring. The choice of reducing agent is critical for achieving high chemoselectivity and avoiding unwanted ring-opening of the strained four-membered ring. rsc.org
Reagents such as monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are highly effective for this purpose, providing a straightforward route to enantiopure azetidines from their β-lactam precursors. nih.gov Other reducing agents like diisobutylaluminium hydride (DIBAL-H) have also been successfully employed. rsc.org The reaction conditions must be carefully controlled, as the presence of Lewis acids and certain alane reagents can sometimes promote the cleavage of the azetidine ring, particularly with electron-rich substituents on the nucleus. rsc.org This approach is directly applicable to the synthesis of N-methylazetidine by starting with the corresponding N-methyl-β-lactam.
Table 2: Reducing Agents for β-Lactam to Azetidine Transformation
| Reducing Agent | Substrate Type | Key Features | Reference |
|---|---|---|---|
| Monochloroalane (AlH₂Cl) | Enantiopure 4-aryl-β-lactams | Provides straightforward and efficient route to enantiopure azetidines. | nih.gov |
| Dichloroalane (AlHCl₂) | General β-lactams | Provides straightforward and efficient route to enantiopure azetidines. | nih.gov |
Catalytic Synthesis Protocols
Modern catalytic methods offer powerful tools for the construction of the azetidine ring. Palladium-catalyzed intramolecular C–H amination has emerged as a significant strategy for synthesizing functionalized azetidines. rsc.org One such protocol, developed by Gaunt and co-workers, utilizes a palladium(II) catalyst for the intramolecular amination of a γ-C(sp³)–H bond. rsc.org
The key to this reaction is the generation of an alkyl–Pd(IV) intermediate, which is promoted by an oxidant such as benziodoxole tosylate. rsc.org This high-valent palladium species then undergoes a reductive elimination step to form the new C–N bond, thereby closing the four-membered ring. rsc.org This catalytic cycle allows for the conversion of acyclic amine precursors into the corresponding azetidine derivatives under relatively mild conditions. The methodology is notable for its broad substrate scope, enabling access to a variety of functionalized azetidines.
Table 3: Components of Palladium-Catalyzed γ-C(sp³)–H Amination
| Component | Role | Example | Reference |
|---|---|---|---|
| Palladium(II) source | Catalyst | Pd(OAc)₂ | nih.gov |
| Amine Substrate | Starting Material | Acyclic amine with γ-C-H bond | rsc.org |
| Oxidant | Promotes Pd(II) to Pd(IV) | Benziodoxole tosylate | rsc.org |
Organocatalysis provides a metal-free alternative for the synthesis of heterocyclic compounds, including azetidines. beilstein-journals.org Cycloaddition reactions, in particular, can be facilitated by small organic molecules. For instance, the aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is one of the most efficient ways to assemble the azetidine ring. rsc.org
While traditionally a photochemical reaction, the principles of organocatalysis can be applied to facilitate similar transformations under milder conditions. Chiral amine catalysts can generate reactive enamine or iminium ion intermediates from aldehydes or ketones. These intermediates can then participate in cycloaddition reactions with imines to form the azetidine ring. Such organocatalytic cycloadditions of unsaturated imines represent a developing field for accessing diverse and chiral N-heterocycles. beilstein-journals.org The catalyst activates the substrate, lowering the energy barrier for the cycloaddition and often controlling the stereochemical outcome of the reaction.
Electrocatalytic Hydroamination
Electrocatalytic intramolecular hydroamination represents a modern and sustainable approach to the synthesis of saturated nitrogen heterocycles, including azetidines. This method avoids the need for stoichiometric chemical oxidants by using electrons as the redox agent. nih.gov The general strategy involves the cyclization of an unsaturated amine, such as an N-allyl-N-methylamine, onto the alkene moiety.
The process is typically mediated by a catalyst, such as a cobalt-salen complex. nih.gov In a typical setup, an undivided electrochemical cell is used with carbon felt and platinum plate electrodes. The reaction of an N-allyl-N-methylamine derivative in the presence of the catalyst, an electrolyte like tetra-n-butylammonium hexafluorophosphate (B91526) (n-Bu₄NPF₆), and additives can facilitate the intramolecular cyclization to yield the corresponding N-methylazetidine derivative. While direct electrocatalytic hydroamination of the parent N-allyl-N-methylamine is a subject of ongoing research, the general applicability of this method to substituted aminoalkenes suggests its potential for the synthesis of functionalized N-methylazetidines. nih.govchemrxiv.org
The reaction proceeds through the generation of a reactive metal-hydride or metal-nitrene species, which then participates in the intramolecular cyclization. The key advantage of the electrocatalytic approach is the ability to regenerate the active catalyst in situ through electrochemical means, making it a highly atom-economical process.
Magnesium-Mediated Nitrogen Transfer
A significant advancement in azetidine synthesis is the use of magnesium-mediated nitrogen transfer reactions. This method involves the ring expansion of donor-acceptor cyclopropanes (DACs) to furnish substituted azetidines. nih.govnih.govthieme-connect.com The process is notable for its mild, transition-metal-free conditions and broad functional group tolerance. nih.govthieme-connect.com
The key components of this reaction are a donor-acceptor cyclopropane, an iminoiodinane as the nitrogen source, and a magnesium-Lewis acid, typically magnesium iodide (MgI₂). nih.govnih.gov The proposed mechanism involves the coordination of the Mg-Lewis acid to the DAC, which promotes a nucleophilic ring-opening by a putative Mg-amide species. This Mg-amide is generated in situ from the reaction between the iminoiodinane and MgI₂. nih.govthieme-connect.com The subsequent intramolecular cyclization yields the azetidine ring. The addition of tetrabutylammonium (B224687) iodide (TBAI) has been found to be beneficial, improving the yield of the desired azetidine product. nih.gov
This methodology has been shown to be effective for a range of DACs, including those bearing alkyl, aryl, and vinyl substituents, as well as those incorporating synthetic handles like chloro and trimethylsilyl (B98337) groups. nih.gov
| Donor-Acceptor Cyclopropane (DAC) | Nitrogen Source | Lewis Acid | Additive | Product | Yield (%) |
| Diethyl 2-phenylcyclopropane-1,1-dicarboxylate | TsN=IPh | MgI₂ (50 mol%) | TBAI (1 equiv) | Diethyl 4-phenyl-1-tosylazetidine-2,2-dicarboxylate | 74 |
| Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | TsN=IPh | MgI₂ (50 mol%) | TBAI (1 equiv) | Diethyl 1-tosyl-4-vinylazetidine-2,2-dicarboxylate | 90 |
| Diethyl 2-(4-chlorophenyl)cyclopropane-1,1-dicarboxylate | TsN=IPh | MgI₂ (50 mol%) | TBAI (1 equiv) | Diethyl 4-(4-chlorophenyl)-1-tosylazetidine-2,2-dicarboxylate | 70 |
Table 1: Examples of Magnesium-Mediated Azetidine Synthesis from Donor-Acceptor Cyclopropanes.
Functionalization of Pre-formed Azetidine Scaffolds
Once the azetidine ring is formed, its further functionalization allows for the creation of a wide variety of complex molecules.
Stereoselective Synthesis of Chiral Azetidines
The synthesis of chiral azetidines is of great importance due to their application in medicinal chemistry. Several stereoselective methods have been developed to produce enantioenriched azetidine derivatives, which can then be N-methylated if desired.
One robust method utilizes chiral tert-butanesulfinamide as a chiral auxiliary. This approach allows for the stereoselective preparation of C2-substituted azetidines. The synthesis typically starts with the condensation of a 1,3-bis-electrophile, such as 3-chloropropanal, with the chiral sulfinamide. Subsequent organometallic addition to the resulting sulfinimine and intramolecular cyclization via chloride displacement affords the chiral N-sulfinylazetidine with high diastereoselectivity. The sulfinyl group can then be removed to provide the enantioenriched C2-substituted azetidine.
Another powerful strategy involves the copper(I)-catalyzed asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with donor-acceptor azetines. This method leads to the highly enantioselective synthesis of 2-azetine-carboxylates, which can be stereoselectively hydrogenated to yield tetrasubstituted azetidine-2-carboxylate derivatives as a single stereoisomer.
Gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides provides an alternative route to chiral azetidin-3-ones. These intermediates are versatile substrates for the synthesis of various functionalized chiral azetidines. The reaction proceeds through the formation of a reactive α-oxo gold carbene, which undergoes intramolecular N-H insertion.
Alkylation and Acylation Strategies
Alkylation and acylation of the azetidine nitrogen are fundamental transformations. N-methylation is a common alkylation reaction. For instance, in the synthesis of homooligomers of 3-amino-1-methylazetidine-3-carboxylic acid, a post-synthetic modification strategy is employed. researchgate.net This involves a multiple reductive amination reaction on the corresponding deprotected secondary amines using paraformaldehyde and a reducing agent like sodium cyanoborohydride (NaBH₃CN) in the presence of acetic acid. researchgate.net This procedure effectively installs methyl groups on the azetidine nitrogen atoms. researchgate.net
Direct acylation of the azetidine nitrogen can be achieved using standard methods, such as reaction with acyl chlorides or anhydrides in the presence of a base. These N-acylazetidines can serve as key intermediates for further transformations.
Halogenation and Related Methods (e.g., Iodocyclization)
Iodocyclization of homoallylic amines is a well-established method for synthesizing functionalized 2-(iodomethyl)azetidine derivatives. chemrxiv.org This reaction can be adapted for the synthesis of N-methylazetidine derivatives by using N-allyl-N-methylamines as substrates. The treatment of an N-allyl-N-methylamine with iodine, often in the presence of a base like sodium bicarbonate, at room temperature can lead to the stereoselective formation of the corresponding N-methyl-2-(iodomethyl)azetidine. chemrxiv.org The reaction proceeds via an electrophilic attack of iodine on the double bond, followed by intramolecular nucleophilic attack by the nitrogen atom.
This iodocyclization provides a valuable handle in the form of the iodomethyl group, which can be further functionalized through nucleophilic substitution reactions.
A related strategy involves the halogenation of titanacyclobutanes, which are generated from ketones or alkenes. Halogenation of these organotitanium species produces functionalized alkyl dihalides that can be subsequently treated with a primary amine, such as methylamine, to afford 3-substituted azetidines.
Reductive Transformations of Azetidine Derivatives
Reductive transformations of functionalized azetidines are crucial for accessing a variety of saturated derivatives. A common precursor to azetidines are β-lactams (azetidin-2-ones). The reduction of the amide bond within the β-lactam ring can be achieved using reducing agents such as diisobutylaluminium hydride (DIBAL-H) or chloroalanes to yield the corresponding azetidine.
Furthermore, N-acyl azetidines can be reduced to their N-alkyl counterparts. For example, the catalytic partial reduction of tertiary amides to imines and subsequently to amines can be achieved using zirconocene (B1252598) hydride catalysis. This provides a method for converting an N-acylazetidine to an N-alkylazetidine, including N-methylazetidine, through a two-step reduction process.
Theoretical studies have also explored the photoreduction of azetidine derivatives, particularly in the context of DNA repair mechanisms. These studies indicate that one-electron reduction can significantly facilitate the ring-opening of the strained azetidine heterocycle, highlighting the impact of redox processes on the stability and reactivity of the azetidine core.
Chemical Reactivity and Mechanistic Investigations of N Methylazetidine
Ring-Opening Reactions
The considerable ring strain of the azetidine (B1206935) core makes it prone to cleavage under various conditions, a characteristic that has been exploited in synthetic chemistry. rsc.org
The quaternization of the azetidine nitrogen atom generally precedes or facilitates nucleophilic attack and subsequent ring cleavage. The rate of ring opening is often determined by the rate of this quaternization. researchgate.net For instance, N-alkyl azetidines can undergo facile ring cleavage to yield 3-halo-1-aminopropane derivatives when treated with alkyl bromides or acyl chlorides. researchgate.net
An intramolecular variant of this reaction has been observed in certain N-substituted azetidines. An acid-mediated intramolecular ring-opening decomposition can occur through the nucleophilic attack of a pendant amide group. nih.gov The stability of these compounds is sensitive to pH, as protonation of the azetidine nitrogen is a likely precursor to the ring-opening event. nih.gov The pKa of the azetidine nitrogen is, therefore, a critical determinant of its stability. nih.gov
The nucleophilic ring-opening of azetidinium salts, formed by the quaternization of azetidines, has been demonstrated with various nucleophiles. For example, azetidinium moieties serve as effective precursors for the introduction of [¹⁸F]fluoride, a key process in radiopharmaceutical chemistry. researchgate.net These reactions are valuable as they provide access to 3-[¹⁸F]fluoropropyl moieties under mild conditions. researchgate.net
| Precursor Type | Nucleophile | Product Type | Reference |
| N-Alkyl Azetidine | Acyl Chlorides | 3-Halo-1-aminopropane derivative | researchgate.net |
| N-Substituted Azetidine with Pendant Amide | Internal Amide | Piperazinone derivative | nih.gov |
| Azetidinium Salt | [¹⁸F]Fluoride | 3-[¹⁸F]Fluoropropyl-containing compound | researchgate.net |
| 2-Arylazetidinium Salt | Tetrabutylammonium (B224687) Halides | Tertiary Alkyl Halides | researchgate.net |
The inherent ring strain in azetidine derivatives is a powerful thermodynamic driving force for chemical transformations. rsc.org This principle is leveraged in strain-release driven synthesis, particularly using highly strained precursors like 1-azabicyclo[1.1.0]butanes (ABBs). These molecules undergo double functionalization in the presence of an electrophile and a nucleophile, leading to the predictable formation of two new bonds in a single step. chemrxiv.org
A notable application is the multicomponent researchgate.netnih.gov-Brook rearrangement/strain-release-driven anion relay sequence for the modular synthesis of substituted azetidines. bris.ac.uknih.gov The rapid ring-opening of an azabicyclo[1.1.0]butane intermediate drives the reaction equilibrium. bris.ac.uknih.gov Furthermore, a radical light-driven method has been developed to transform ABBs into densely functionalized C3–N sulfonyl azetidines. unife.it This radical strain-release photocatalysis operates via the generation of radical intermediates that are intercepted by the strained ABB. unife.it
Light-induced reactions can provide the energy required to overcome the activation barrier for the ring opening of azetidines. A notable example involves the photochemical Norrish-Yang cyclization of α-aminoacetophenones to generate highly strained azetidinols as intermediates. nih.govresearchgate.net These photogenerated azetidinols are not stable and readily undergo ring opening upon the addition of electron-deficient ketones or boronic acids. nih.govresearchgate.net This "build and release" of molecular strain offers a strategic approach to synthesizing more complex molecules, such as aminodioxolanes. nih.govresearchgate.net The success of this two-step process hinges on the appropriate choice of protecting groups, such as a benzhydryl group, which both facilitates the initial photochemical cyclization and the subsequent ring-opening reaction. nih.gov
Certain reagents can induce the ring cleavage of N-methylazetidine through specific mechanistic pathways.
Triphosgene (B27547): The reaction of N-alkyl azetidines with triphosgene can proceed via two main pathways: N-alkyl scission to yield cyclic N-carbamoyl chlorides, or ring cleavage to give acyclic N-carbamoyl chlorides. nih.govresearchgate.net The preferred pathway is influenced by the steric bulk of the N-alkyl substituent. For instance, N-benzyl azetidine when treated with triphosgene primarily undergoes ring opening, whereas N-(1-phenylethyl) azetidines predominantly favor cleavage of the N-alkyl group. nih.gov The mechanism for ring opening is proposed to involve the formation of an azetidinium ion, which is then opened by the attack of a chloride ion. nih.gov
Cyanogen (B1215507) Bromide: The von Braun reaction, which describes the reaction of tertiary amines with cyanogen bromide (CNBr), when applied to N-alkyl azetidines, predominantly results in the cleavage of the strained four-membered ring. researchgate.netresearchgate.net This reaction produces 3-bromo N-alkyl cyanamides in good yields. researchgate.net The reaction is often diastereoselective when a chiral substituent is present on the nitrogen atom. researchgate.netresearchgate.net
| Reagent | Substrate | Major Product Type | Reference |
| Triphosgene | N-Benzyl Azetidine | Acyclic Carbamoyl Chlorides | nih.gov |
| Triphosgene | N-(1-phenylethyl) Azetidine | Cyclic Carbamoyl Chloride | nih.gov |
| Cyanogen Bromide | N-Alkyl Azetidine | 3-Bromo N-Alkyl Cyanamide | researchgate.netresearchgate.net |
Functional Group Transformations and Derivatizations
The nitrogen atom of N-methylazetidine is nucleophilic and can be further alkylated to form a quaternary ammonium (B1175870) salt, specifically a 1,1-dimethylazetidinium ion. youtube.com This process is a key step in many of the ring-opening reactions, as the formation of the positively charged azetidinium ion further activates the strained ring towards nucleophilic attack, thereby decreasing the stability of the ring system. youtube.com The quaternization of N-methylazetidine with reagents like methyl iodide proceeds readily. dtic.mil The resulting quaternary ammonium salts are often water-soluble. mdpi.com The efficiency of quaternization can be influenced by steric factors at the nitrogen atom and the nature of the alkylating agent. dtic.milmdpi.com
Reactions with Electrophiles (e.g., CO2 Carbamation)
N-methylazetidine, as a cyclic tertiary amine, readily reacts with electrophiles. A notable example is its reaction with carbon dioxide (CO2) in a process known as carbamation. This reaction involves the nucleophilic attack of the nitrogen atom of N-methylazetidine on the electrophilic carbon atom of CO2. This forms a zwitterionic intermediate, a carbamate (B1207046) salt. This type of reaction is fundamental to the chemistry of amines and is a key step in processes like CO2 capture. The lone pair of electrons on the nitrogen atom initiates the bond formation with the carbon of CO2, leading to the formation of a new N-C bond and a corresponding shift of electrons onto the oxygen atoms of the CO2 molecule.
Carbon-Hydrogen (C-H) Functionalization
Direct functionalization of carbon-hydrogen bonds is a powerful tool in organic synthesis, enabling the modification of molecular scaffolds with high precision. For azetidines, C-H functionalization offers a route to introduce diverse substituents onto the ring. rsc.org
Research has shown that directing groups can be employed to achieve site-selective C-H functionalization. For instance, N-acylated azetidines can be functionalized using palladium catalysis. nih.gov The directing group coordinates to the metal catalyst, bringing it into close proximity with a specific C-H bond and facilitating its activation and subsequent reaction. nih.gov This strategy overcomes the challenge of differentiating between multiple C-H bonds within the molecule.
Another approach involves the lithiation of N-Boc-2-arylazetidines, which uses an ortho-directing effect for regioselective functionalization. rsc.org Furthermore, palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination has been developed for synthesizing functionalized azetidines, showcasing the utility of metal-catalyzed C-H activation in constructing and modifying the azetidine core. rsc.org These methods highlight the synthetic potential of treating the azetidine ring as a template that can be selectively modified. duke.edu
Table 1: Examples of C-H Functionalization Strategies Applicable to Azetidine Scaffolds
| Strategy | Catalyst/Reagent | Directing Group | Position of Functionalization | Reference |
| Arylation | Palladium (Pd) | 8-aminoquinoline (AQ) | β-position | nih.gov |
| Lithiation | Organolithium | N-Boc | ortho- to aryl group | rsc.org |
| Intramolecular Amination | Palladium(II) | Amine | γ-position | rsc.org |
Oxidation-Reduction Chemistry
The N-methylazetidine molecule contains sites susceptible to both oxidation and reduction. The tertiary amine and the N-methyl group can undergo oxidation. Studies on the oxidation of N-methylaniline with oxidants like dichromate have shown that the reaction can be monitored to understand its kinetics. nih.gov A similar oxidation of N-methylazetidine would likely lead to the formation of an N-oxide or undergo demethylation. The formation of N-nitrosodimethylamine (NDMA) from tertiary amines during chloramination, an oxidative process, suggests a potential degradation pathway for N-methylazetidine under similar conditions. nih.gov
Reduction reactions are also pertinent, particularly when the azetidine ring is substituted with reducible functional groups. For example, N-benzylazetidine derivatives can be reduced via hydrogenation using palladium on carbon as a catalyst to yield the corresponding de-benzylated azetidine. rsc.org This demonstrates that the azetidine ring itself is stable to certain reductive conditions, allowing for the selective transformation of substituents.
Kinetic and Mechanistic Studies of Reactions
Kinetic and mechanistic studies are crucial for understanding the underlying pathways of chemical reactions. These investigations provide detailed information on reaction rates, transition states, and the involvement of intermediates. upi.edu
Reaction Rate Determinations
The rate of a chemical reaction involving N-methylazetidine can be determined by monitoring the change in concentration of reactants or products over time. libretexts.org The data obtained can be used to establish the reaction order and calculate the rate constant (k). upi.eduekb.eg For instance, in a reaction of N-methylazetidine with an electrophile, if the reaction is first-order with respect to the amine, the rate law would be expressed as:
Rate = k[N-methylazetidine]
The reaction order is determined experimentally by systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate. libretexts.org Plotting the natural logarithm of the reactant concentration versus time (for a first-order reaction) or the inverse of the concentration versus time (for a second-order reaction) yields a straight line, from which the rate constant can be derived from the slope. libretexts.orgasianpubs.org
Table 2: Hypothetical Kinetic Data for the Reaction of N-methylazetidine with an Electrophile (E)
| Experiment | Initial [N-methylazetidine] (M) | Initial [E] (M) | Initial Rate (M/s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻³ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻³ |
| 3 | 0.10 | 0.20 | 1.5 x 10⁻³ |
In this hypothetical data, doubling the concentration of N-methylazetidine doubles the rate, indicating the reaction is first-order with respect to N-methylazetidine. Changing the concentration of the electrophile has no effect on the rate, indicating it is zeroth-order with respect to E.
Transition State Analysis
Transition state analysis provides insight into the highest energy point along the reaction coordinate, known as the transition state. The structure and energy of this state determine the activation energy (Ea) and thus the rate of the reaction. Computational chemistry, particularly using Density Functional Theory (DFT), is a powerful tool for modeling transition states. nih.govucsb.edu
For a reaction such as the nucleophilic attack of N-methylazetidine on an alkyl halide (a Menshutkin-type reaction), a transition state can be located computationally. ucsb.edu This involves identifying a saddle point on the potential energy surface that connects the reactants and products. A key verification of a true transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate. ucsb.edu The calculated activation energy provides a quantitative measure of the kinetic barrier to the reaction. mdpi.com
Table 3: Hypothetical Calculated Parameters for a Transition State
| Reaction Parameter | Value | Unit | Description |
| Activation Energy (Ea) | 65 | kJ/mol | The minimum energy required to initiate the reaction. |
| Gibbs Free Energy of Activation (ΔG‡) | 85 | kJ/mol | The free energy difference between the transition state and reactants. |
| Imaginary Frequency | -250 | cm⁻¹ | Confirms the structure is a first-order saddle point (transition state). |
Intermediate Identification and Characterization
Many reactions proceed through one or more intermediates, which are species that exist for a finite lifetime between the reactant and product stages. The identification of these intermediates is key to elucidating the reaction mechanism. rsc.org In the formation of N-nitrosamines from tertiary amines, for example, an unsymmetrical dimethylhydrazine (UDMH) intermediate has been proposed. nih.gov
Intermediates can sometimes be detected and characterized using spectroscopic methods if their concentration is sufficiently high and their lifetime is long enough. However, in many cases, intermediates are highly reactive and present only in trace amounts. In such scenarios, their existence is often inferred from kinetic data, trapping experiments, or computational studies that show a local minimum on the potential energy surface between two transition states. asianpubs.orgmdpi.com For example, computational attempts to locate a zwitterionic intermediate that prove unsuccessful can suggest that the reaction proceeds through a concerted mechanism without a stable intermediate. mdpi.com
Spectroscopic and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of N-methylazetidine, providing detailed information about the hydrogen, carbon, and nitrogen environments within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the hydrogen atoms within the N-methylazetidine structure. In the ¹H NMR spectrum of 1-methyl-2-phenylazetidine (B1633450), a derivative of N-methylazetidine, the methyl group protons appear as a singlet at approximately 2.32 ppm. nih.gov The protons on the azetidine (B1206935) ring produce more complex signals, including a quintet for the proton at the C3 position and various multiplets for the other ring protons, reflecting their distinct chemical environments and spin-spin coupling interactions. nih.gov In studies involving the encapsulation of N-methylazetidine, ¹H NMR is used to observe the guest molecule inside a host assembly, although temperature variations may not always resolve complex conformational dynamics. nih.gov Furthermore, real-time ¹H NMR spectroscopy has been employed to monitor the cationic ring-opening polymerization of azetidines, allowing for the tracking of monomer consumption over time. organic-chemistry.org
Interactive Table 1: Selected ¹H NMR Chemical Shift Data for N-Methylazetidine Derivatives Users can sort the data by clicking on the column headers.
| Compound | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|---|---|
| 1-methyl-2-phenylazetidine | CDCl₃ | N-CH₃ | 2.32 | s | - | nih.gov |
| 1-methyl-2-phenylazetidine | CDCl₃ | Ring H (C3) | 2.12 | quint | 9.2 | nih.gov |
| 1-methyl-2-phenylazetidine | CDCl₃ | Ring H | 2.26 | dtd | 9.4, 7.3, 1.7 | nih.gov |
| 1-methyl-2-phenylazetidine | CDCl₃ | Ring H | 2.84 | dt | 9.7, 7.0 | nih.gov |
| 1-methyl-2-phenylazetidine | CDCl₃ | Ring H | 3.41-3.46 | m | - | nih.gov |
| 1-methyl-2-(o-tolyl)azetidine | CDCl₃ | N-CH₃ | 2.21 | s | - | nih.gov |
| 1-methyl-2-(naphthalen-1-yl)azetidine | CDCl₃ | N-CH₃ | 2.45 | s | - | nih.gov |
| 2-(4-methoxyphenyl)-1-methylazetidine | CDCl₃ | N-CH₃ | 2.20 | s | - | nih.gov |
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of N-methylazetidine and its derivatives. The distinct carbon atoms of the N-methyl group and the azetidine ring resonate at characteristic chemical shifts. For example, in 1-methyl-2-phenylazetidine dissolved in deuterated toluene, the N-methyl carbon (N-CH₃) appears at approximately 44.2 ppm, while the ring carbons appear at 28.0 ppm, 53.0 ppm, and 71.4 ppm. nih.gov These shifts provide unambiguous evidence for the successful synthesis and structural integrity of the azetidine ring system. Data from various N-methylazetidine derivatives show consistent chemical shift ranges for the core structure, with substitutions influencing the precise values. nih.govnottingham.ac.uk Public chemical databases also provide reference spectra for N-methylazetidine, recorded on instruments like the Bruker HX-90, which serve as a benchmark for structural confirmation. researchgate.net
Interactive Table 2: Selected ¹³C NMR Chemical Shift Data for N-Methylazetidine and its Derivatives Users can sort the data by clicking on the column headers.
| Compound | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) | Reference |
|---|---|---|---|---|
| N-Methylazetidine | CD₃OD | Ring CH₂ | 23.04 | nottingham.ac.uk |
| N-Methylazetidine | CD₃OD | N-CH₂ | 55.65 | nottingham.ac.uk |
| 1-methyl-2-phenylazetidine | toluene-d₈ | N-CH₃ | 44.2 | nih.gov |
| 1-methyl-2-phenylazetidine | toluene-d₈ | Ring C (C3) | 28.0 | nih.gov |
| 1-methyl-2-phenylazetidine | toluene-d₈ | Ring C (C4) | 53.0 | nih.gov |
| 1-methyl-2-phenylazetidine | toluene-d₈ | Ring C (C2) | 71.4 | nih.gov |
| 1-methyl-2-(o-tolyl)azetidine | CDCl₃ | N-CH₃ | 44.8 | nih.gov |
| 2-(4-methoxyphenyl)-1-methylazetidine | CDCl₃ | N-CH₃ | 44.4 | nih.gov |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive, high-resolution information about the three-dimensional structure of molecules in the solid state. This technique has been successfully applied to derivatives of N-methylazetidine to unambiguously determine their molecular geometry, bond lengths, bond angles, and stereochemistry. nih.gov For example, the crystal structure of [2-(1-methylazetidin-2-yl)phenyl]diphenylmethanol, a complex derivative, was determined by X-ray analysis, confirming the connectivity and spatial arrangement of the atoms. nih.govresearchgate.net Such analyses are crucial for establishing the absolute configuration of chiral centers and understanding the steric and electronic effects of substituents on the azetidine ring's puckering and conformation. novocontrol.de
Advanced Spectroscopic Techniques for Reaction Monitoring (e.g., Dielectric and Near-IR Spectroscopy)
Modern process analytical technology employs advanced spectroscopic techniques for the real-time, in-situ monitoring of chemical reactions, offering significant advantages over traditional off-line analysis. nih.govresearchgate.net
Near-Infrared (NIR) Spectroscopy is another powerful process analytical tool used for monitoring reactions, including polymerizations and syntheses in complex mixtures. jascoinc.com NIR spectroscopy measures overtones and combination bands of fundamental molecular vibrations. jascoinc.com It is particularly effective for monitoring changes in the concentration of major components in real-time. Given its successful application in monitoring polymer processing and other chemical reactions, NIR spectroscopy could be adapted for in-line monitoring of the synthesis or polymerization of N-methylazetidine, providing data on reaction kinetics and endpoint determination. jascoinc.com
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational dynamics of N-methylazetidine. These methods solve approximations of the Schrödinger equation to find the most stable arrangements of atoms and the energy associated with them.
The four-membered azetidine (B1206935) ring is not planar. Infrared, Raman, and electron diffraction studies on the parent azetidine molecule confirm that it adopts a puckered conformation to relieve ring strain. smu.edu The dihedral angle of puckering in azetidine has been determined by gas-phase electron diffraction to be approximately 37°. rsc.org For N-methylazetidine, this puckering is maintained, and two primary conformers exist based on the orientation of the N-methyl group: one where the methyl group is in an equatorial position and another where it is in an axial position.
Computational studies on related N-substituted heterocycles consistently show that the equatorial conformer is energetically more favorable due to reduced steric hindrance. wikipedia.org The interconversion between these rotamers occurs through a process of ring inversion, which has an associated energy barrier. Additionally, the nitrogen atom itself can undergo inversion. The energy barriers for these interconversions can be calculated using methods like Density Functional Theory (DFT). mdpi.com For example, studies on related N-methylated compounds use dynamic NMR and DFT calculations to estimate rotational barriers, which are typically in the range of 20–23 kcal/mol for rotation around a C-N bond involving a formyl group. mdpi.com While specific data for N-methylazetidine is not abundant in foundational literature, the principles from studies on similar molecules like N-acylhydrazones and N-benzhydrylformamides, which show significant conformational changes upon N-methylation, are applicable. mdpi.comnih.govmdpi.com
Interactive Table: Expected Conformational Properties of N-methylazetidine
| Property | Description | Expected Value/State | Basis of Estimation |
|---|---|---|---|
| Ring Conformation | The three-dimensional shape of the azetidine ring. | Puckered | Electron diffraction and ab initio studies on azetidine. smu.edu |
| Puckering Angle (φ) | The dihedral angle defining the degree of ring puckering. | ~35-37° | Based on experimental data for the parent azetidine. smu.edursc.org |
| Dominant Rotamer | The most stable orientation of the N-methyl group. | Equatorial | Steric hindrance considerations and studies on analogous N-substituted rings. wikipedia.org |
| Interconversion Barrier | The energy required for ring and/or nitrogen inversion. | Low to moderate kcal/mol | Analogous to barriers in other small N-heterocycles. mdpi.comnih.gov |
The reactivity of four-membered rings like azetidine is significantly influenced by their inherent ring strain. This strain arises from the deviation of bond angles from ideal values (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). The ring-strain energy of the parent azetidine is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of cyclobutane (B1203170) (26.4 kcal/mol) and aziridine (B145994) (26.7 kcal/mol) but much higher than that of five-membered rings like pyrrolidine (B122466) (5.8 kcal/mol). researchgate.net
Computational methods are used to quantify this strain energy, often through the use of isodesmic reactions. mdpi.com These are hypothetical reactions where the number and type of bonds on both the reactant and product sides are conserved, allowing for the isolation of strain effects. M06-2X/6-311++G(2df,2pd) level computations have been employed to investigate the basicity of cyclic amines, which is intrinsically linked to ring strain. srce.hr These studies show that basicity increases with ring size from three- to six-membered rings, consistent with a decrease in ring strain. srce.hr The introduction of an N-methyl group can subtly alter the strain energy and significantly impacts the molecule's basicity. srce.hr
Interactive Table: Comparative Ring Strain Energies
| Compound | Ring Size | Strain Energy (kcal/mol) | Reference |
|---|---|---|---|
| Aziridine | 3 | 26.7 | researchgate.net |
| Azetidine | 4 | 25.2 | researchgate.net |
| Cyclobutane | 4 | 26.4 | researchgate.net |
| Pyrrolidine | 5 | 5.8 | researchgate.net |
| Piperidine (B6355638) | 6 | ~0 | researchgate.net |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is an indispensable tool for mapping out the step-by-step pathways of chemical reactions involving N-methylazetidine. It allows for the characterization of short-lived, high-energy species like transition states and the calculation of the energy landscape of a reaction.
A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" between reactants and products. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, which has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. mdpi.com Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the desired reactants and products. mdpi.com
DFT calculations have been effectively used to understand the regioselectivity of reactions such as the nucleophilic ring-opening of azetidiniums. nih.gov By calculating the energies of the different possible transition states, researchers can predict which reaction pathway is favored. For example, in the copper-catalyzed synthesis of azetidines, computational studies identified the transition state for the key 4-exo-dig radical cyclization, elucidating why this pathway is preferred over the alternative 5-endo-dig pathway. nih.gov
A reaction energy profile is a graph that plots the change in energy as a reaction progresses from reactants to products. These profiles, generated through computational modeling, visualize the activation energies (the heights of transition state barriers) and the energies of any intermediates. pku.edu.cn A lower activation barrier indicates a faster reaction rate.
Computational studies on the formation of azetidines have provided detailed reaction energy profiles. For instance, in a photocatalyzed reaction to form azetidines, the process is initiated by the photocatalyst exciting the reactant molecules from their ground state. mit.edu The reaction energy profile would show the energy of the reactants, the excited states, the transition state for the ring formation, and the final azetidine product. Similarly, the free energy profile for the anti-Baldwin radical cyclization of ynamides to form azetidines was calculated using DFT, showing that the 4-exo-dig cyclization is kinetically favored with a specific activation free energy. nih.gov
Interactive Table: Hypothetical Reaction Energy Profile Data for Azetidine Synthesis
| Species | Description | Relative Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials (e.g., Ynamide) | 0.0 |
| TS1 | Transition State for 4-exo-dig cyclization | +15.2 |
| Intermediate | Cyclized Radical Intermediate | -5.6 |
| TS2 | Transition State for final product formation | +8.9 |
| Product | Azetidine Derivative | -21.4 |
Note: This table is illustrative, based on general findings from studies like reference nih.gov, and does not represent a specific experimental reaction of N-methylazetidine.
Frontier Molecular Orbital Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile or base), while the LUMO is the orbital most likely to accept electrons (acting as an electrophile or acid). youtube.comyoutube.com
For N-methylazetidine, the HOMO is the non-bonding orbital containing the lone pair of electrons on the nitrogen atom. This makes the nitrogen atom the center of its nucleophilic and basic character. The energy of the HOMO and the energy gap between the HOMO and LUMO (the HOMO-LUMO gap) are key predictors of reactivity. A smaller gap generally implies higher reactivity. pku.edu.cn
Interactive Table: FMO Properties and Reactivity
| Orbital | Description | Role in Reactivity for N-methylazetidine |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Localized on the nitrogen lone pair; responsible for nucleophilicity and basicity. |
| LUMO | Lowest Unoccupied Molecular Orbital | Typically a σ* antibonding orbital; site for electrophilic attack. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity. A smaller gap suggests higher reactivity. |
Ligand-Binding and Interaction Modeling (General Principles)
Computational and theoretical chemistry provides powerful tools to investigate the interactions between small molecules, such as N-methylazetidine, and biological macromolecules at an atomic level. These methods are fundamental in understanding the principles of molecular recognition, which governs how a ligand binds to its target, typically a protein. nih.govnih.gov The primary goal of ligand-binding and interaction modeling is to predict the preferred orientation of a ligand within a binding site and to estimate the strength of the interaction, often referred to as binding affinity. nih.gov This is achieved through a combination of molecular docking, molecular dynamics simulations, and quantum mechanical calculations.
Molecular docking is a computational technique that predicts the most likely binding mode of a ligand to a macromolecule. jmpas.comresearchgate.net The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket of the receptor. nih.govresearchgate.net Each of these poses is then evaluated using a scoring function, which is a mathematical model that estimates the binding free energy. The scoring function takes into account various non-covalent interactions that contribute to the stability of the ligand-receptor complex, including:
Electrostatic interactions: These arise from the attraction or repulsion between charged or polar groups on the ligand and the receptor.
Hydrogen bonds: A crucial directional interaction where a hydrogen atom is shared between two electronegative atoms.
Van der Waals forces: Weak, short-range interactions that include London dispersion forces and dipole-dipole interactions.
Hydrophobic interactions: The tendency of nonpolar groups to cluster together in an aqueous environment, which can significantly contribute to binding affinity.
For a molecule like N-methylazetidine, its nitrogen atom can act as a hydrogen bond acceptor, and the methyl group and methylene (B1212753) groups of the azetidine ring can participate in van der Waals and hydrophobic interactions.
Molecular dynamics (MD) simulations offer a more dynamic and detailed view of the ligand-receptor complex. nih.gov Starting from a docked pose, MD simulations solve Newton's equations of motion for all atoms in the system over a period of time, typically nanoseconds to microseconds. researchgate.net This allows for the observation of the flexibility of both the ligand and the receptor and provides a more accurate representation of the binding process. nih.gov Key insights from MD simulations include the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes that may occur in the protein upon ligand binding. nih.gov The binding free energy can also be calculated from MD simulations using more rigorous methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). researchgate.net
Quantum mechanical (QM) calculations provide the most accurate description of the electronic structure of the ligand and its interactions with the receptor. researchgate.net While computationally expensive, QM methods can be used to calculate properties such as partial atomic charges, molecular orbital energies (HOMO and LUMO), and the electrostatic potential surface of the ligand. researchgate.netnih.gov This information is crucial for understanding the reactivity and interaction patterns of the molecule. For instance, the calculated pKa value can determine the protonation state of the N-methylazetidine nitrogen at physiological pH, which in turn influences its ability to form hydrogen bonds. nih.gov QM calculations can also be employed in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approach, where the ligand and the immediate binding site residues are treated with quantum mechanics, and the rest of the protein is treated with classical molecular mechanics. This allows for a highly accurate description of the key interactions driving the binding event.
Interactive Data Table: Key Parameters in Ligand-Binding Studies
| Parameter | Description | Relevance to N-methylazetidine | Computational Method |
|---|---|---|---|
| Binding Affinity (ΔG) | The overall strength of the interaction between the ligand and the receptor. A more negative value indicates a stronger interaction. | Quantifies how tightly N-methylazetidine binds to a target. | Molecular Docking (Scoring Functions), MD (MM-PBSA), Experimental Assays |
| Hydrogen Bonds | Directional interactions between a hydrogen atom and an electronegative atom (e.g., N, O). | The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor. | Molecular Docking, MD Simulations |
| Hydrophobic Interactions | The tendency of nonpolar regions of the ligand and receptor to associate in an aqueous environment. | The methyl and methylene groups contribute to hydrophobic interactions. | Molecular Docking, MD Simulations |
| Electrostatic Potential | The distribution of charge on the surface of the molecule, indicating regions that are likely to engage in electrostatic interactions. | The nitrogen atom creates a region of negative electrostatic potential, making it a likely interaction site. | Quantum Mechanics (QM) |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed molecules. In docking and MD, it assesses the stability of a binding pose. | A low RMSD value during an MD simulation would indicate a stable binding mode for N-methylazetidine. | Molecular Docking, MD Simulations |
Applications of N Methylazetidine in Advanced Organic Synthesis and Materials Science
Role as a Privileged Scaffold in Synthetic Transformations
The azetidine (B1206935) framework is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive molecules and natural products. rsc.org The conformational rigidity and defined vectoral projections of its substituents make it an attractive scaffold for drug design. lookchem.com N-Methylazetidine, as a fundamental member of this class, serves as a valuable starting material for creating more complex and functionalized molecules.
Building Blocks for Complex Molecules
The unique structural properties of the azetidine ring, including its strain of approximately 25.4 kcal/mol, make it a versatile building block for accessing diverse chemical structures that would be challenging to synthesize otherwise. rsc.org While less strained and more stable than the corresponding three-membered aziridines, azetidines are reactive enough to undergo specific ring-opening or functionalization reactions. rsc.org
N-methylated azetidine derivatives have been used in the synthesis of complex, biologically relevant molecules. For instance, (2S,3R)-3-hydroxy-N-methylazetidine-2-carboxylic acid, an azetidine iminosugar, has been synthesized from D-glucose. nih.gov This complex molecule demonstrated significant inhibitory activity against the enzyme amyloglucosidase. nih.gov
Furthermore, the azetidine core can be functionalized to create libraries of compounds for drug discovery. rsc.org Spirocyclic systems containing the azetidine ring, such as N-protected methyl-substituted 2,7-diazaspiro[3.5]nonanes, are important motifs in pharmaceuticals and have been synthesized using the azetidine framework as a key component. nih.gov The reaction of N-alkyl-2-oxazolinylazetidines with organolithium reagents provides a route to 2-acylazetidines, which are valuable keto-functionalized building blocks. researchgate.net
Precursors for Other Heterocyclic Systems (e.g., Pyrrolidines, Piperidines, Azirines)
The ring strain of N-substituted azetidines can be harnessed to drive ring expansion reactions, providing access to larger and often more common heterocyclic systems like pyrrolidines and piperidines.
Pyrrolidines: The conversion of azetidines to pyrrolidines is a well-documented transformation. This rearrangement can be achieved by introducing a suitable side chain at the C2 position of the azetidine ring. For example, N-alkyl-2-(chloromethyl)azetidines can undergo a stereospecific ring enlargement to yield 3-chloropyrrolidines. nih.gov Similarly, azetidines bearing a 3-hydroxypropyl group at the 2-position can be activated to form a bicyclic azetidinium ion intermediate. nih.gov Nucleophilic attack on this intermediate leads to the ring-expanded pyrrolidine (B122466) product. nih.govnih.gov The regioselectivity of this nucleophilic opening has been rationalized using DFT calculations. nih.gov
Piperidines: The synthesis of piperidines from azetidines is less common. However, synthetic strategies that construct piperidine (B6355638) rings often utilize precursors that could be derived from azetidine chemistry. For example, spirocyclic piperidine-azetidine systems have been developed, linking the two heterocyclic motifs in a single complex scaffold. nih.gov General methods for piperidine synthesis include the hydrogenation of pyridines or various cyclization strategies of acyclic amines, but direct, general ring expansion from N-methylazetidine to piperidine is not a primary synthetic route. wikipedia.orgnsf.gov
Azirines: There is limited evidence in the reviewed literature to support the role of N-methylazetidine as a common precursor for the synthesis of azirines. Azirine synthesis typically proceeds via routes such as the intramolecular cyclization of vinyl azides or from precursors like oximes and imines.
Polymer Chemistry Applications
N-methylazetidine is a monomer for ring-opening polymerization (ROP), a process that yields polyamines. The nature of the nitrogen substituent is critical in determining the viable polymerization mechanism.
Ring-Opening Polymerization (Cationic and Anionic Mechanisms)
Cationic Ring-Opening Polymerization (CROP): The electron-donating methyl group on the nitrogen atom of N-methylazetidine makes the nitrogen lone pair highly nucleophilic. This inherent basicity favors a cationic polymerization mechanism. mdpi.com The polymerization is typically initiated by electrophilic species, such as alkyl halides or Brønsted acids, which activate the monomer by forming a cyclic azetidinium ion. The propagation then proceeds via nucleophilic attack of a monomer on the strained, activated ring of the growing polymer chain. rsc.org This is the predominant polymerization pathway for N-alkylated azetidines.
Anionic Ring-Opening Polymerization (AROP): Anionic polymerization of azetidines is generally not feasible for N-alkyl derivatives like N-methylazetidine. AROP requires the presence of an electron-withdrawing group on the nitrogen atom, such as a sulfonyl group (e.g., tosyl or mesyl). researchgate.netnsf.gov This group activates the azetidine ring towards nucleophilic attack by stabilizing the resulting negative charge on the nitrogen in the polymer backbone and reducing the nucleophilicity of the nitrogen atoms within the growing chain, which would otherwise cause branching or termination. mdpi.comnsf.govnih.gov Therefore, N-methylazetidine does not undergo AROP under typical conditions.
Polymer Structure and Kinetics of Polymerization
The polymerization of N-methylazetidine via CROP results in the formation of a polyamine known as poly(N-methyltrimethylenimine). The mechanism of CROP in cyclic amines can lead to significant chain transfer and backbiting reactions, where the nucleophilic nitrogen atoms of the polymer backbone attack the active chain end. This often results in the formation of hyperbranched polymers rather than linear chains. mdpi.com
In contrast, the AROP of N-sulfonylazetidines can be controlled to produce either linear or branched polymers. mdpi.com For example, the AROP of N-(methanesulfonyl)azetidine (MsAzet) yields a branched polymer due to chain transfer involving the deprotonation of the methanesulfonyl group. researchgate.net However, by using N-aryl- or N-tolylsulfonyl azetidines which lack acidic α-protons, linear polymers with controlled molecular weights and narrow dispersities can be achieved. mdpi.comnih.gov
Kinetic studies of the AROP of various N-sulfonylazetidines have shown the polymerization to be first order with respect to the monomer concentration. mdpi.comresearchgate.net The rate of polymerization is highly dependent on the nature of the sulfonyl substituent and the temperature. For instance, in the AROP of different N-(alkylsulfonyl)azetidines, the relative polymerization rates change with temperature due to the interplay between the Arrhenius activation energies and frequency factors for each system. mdpi.com
| Monomer | Polymerization Mechanism | Resulting Polymer Structure | Key Kinetic Features |
| N-Methylazetidine | Cationic Ring-Opening Polymerization (CROP) | Hyperbranched | Prone to chain transfer and backbiting |
| N-(methanesulfonyl)azetidine (MsAzet) | Anionic Ring-Opening Polymerization (AROP) | Branched | First order in monomer; branching via chain transfer |
| N-(p-tolylsulfonyl)azetidine (pTsAzet) | Anionic Ring-Opening Polymerization (AROP) | Linear | Living polymerization; produces narrow dispersities |
Development of Functional Polymeric Materials
The polymer resulting from the ROP of N-methylazetidine is a cationic polymer, or polycation. Cationic polymers are a class of materials with a wide range of potential applications stemming from their positive charges. Although specific applications for poly(N-methyltrimethylenimine) are not extensively detailed, analogous cationic polymers have been investigated for several advanced functions.
These applications include:
Antimicrobial Agents: Cationic polymers can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. Main-chain cationic polymers have been developed that show activity against both Gram-positive and Gram-negative bacteria.
Gene Delivery: The positive charges on the polymer can complex with negatively charged nucleic acids (DNA and RNA), condensing them into nanoparticles that can be delivered into cells for gene therapy or vaccination.
Chelating Agents and Coatings: The amine-rich backbone can chelate metal ions and the cationic nature makes these polymers useful for surface modification and the creation of functional coatings.
The development of controlled polymerization techniques for monomers like N-methylazetidine is crucial for creating well-defined polymer architectures, which in turn allows for the fine-tuning of their properties and performance in these specialized applications.
Catalytic and Chiral Auxiliary Roles
The application of small, conformationally restricted molecules as ligands for metal catalysts or as chiral auxiliaries is a cornerstone of modern asymmetric synthesis. wikipedia.orgtcichemicals.com The azetidine framework, in particular, has garnered attention for its potential to create unique steric and electronic environments around a metal center or a reactive site.
The design of ligands is crucial for modulating the reactivity and selectivity of metal catalysts in a vast array of chemical transformations, including cross-coupling reactions. nih.gov While direct applications of N-methylazetidine as a primary ligand are not extensively documented, the study of related azetidine derivatives provides a strong rationale for its potential in this area.
Research into 2,4-cis-aminoazetidine derivatives has shown their capability to form stable complexes with palladium and platinum. frontiersin.orgresearchgate.netfrontiersin.org These complexes exhibit well-defined coordination geometries, a critical feature for a successful catalyst ligand. frontiersin.orgresearchgate.net For instance, N,N'-palladium(II) chloride complexes of various 2,4-cis-azetidines have been synthesized and characterized, demonstrating that the azetidine nitrogen can effectively coordinate to the metal center. frontiersin.orgresearchgate.net Furthermore, the formation of a CNN' metallocyclic palladium complex through the oxidative addition of palladium(0) to an ortho-bromo-substituted azetidine highlights the ability of the azetidine ring to participate in the construction of pincer-type ligands. frontiersin.orgresearchgate.net
The N-methyl group in N-methylazetidine would offer a simple, sterically defined substituent that could influence the electronic properties and stability of a resulting metal complex. By serving as a basic building block, the N-methylazetidine unit could be incorporated into more complex ligand architectures, such as bidentate or tridentate ligands, to create novel catalytic systems. The principles of ligand design suggest that the steric and electronic properties of such ligands can be fine-tuned to enhance catalytic activity and selectivity in reactions like Suzuki-Miyaura or C-H functionalization. nih.gov
Table 1: Examples of Azetidine Derivatives in Metal Complexation
| Azetidine Derivative | Metal | Complex Type | Potential Application | Reference |
| 2,4-cis-aminoazetidines | Palladium(II) | N,N'-chelate | Cross-coupling catalysis | frontiersin.orgresearchgate.net |
| 2,4-cis-aminoazetidines | Platinum(II) | N,N'-chelate | Catalysis, Materials | frontiersin.orgresearchgate.net |
| ortho-bromo-2,4-cis-disubstituted azetidine | Palladium(0) | CNN' pincer | C-H activation | frontiersin.orgresearchgate.net |
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org The auxiliary, which is itself chiral, is typically removed after the desired stereoselective transformation has been achieved. wikipedia.org While N-methylazetidine itself is achiral, chiral derivatives of azetidine hold promise for applications in asymmetric synthesis.
The core principle of asymmetric induction using a chiral auxiliary relies on the creation of a diastereomeric intermediate that allows for facial differentiation of a prochiral center. mdpi.com For example, chiral oxazolidinones are widely used as auxiliaries in asymmetric alkylation and aldol (B89426) reactions. williams.edu The synthesis of optically active azetidine-2,4-dicarboxylic acid and its use as a chiral auxiliary in asymmetric alkylations has been reported, demonstrating the potential of the azetidine ring system in this context.
A chiral version of N-methylazetidine, for instance, a 2-substituted N-methylazetidine, could be attached to a substrate to direct the approach of a reagent from a less sterically hindered face. After the reaction, the N-methylazetidine auxiliary could be cleaved and potentially recovered. The conformational rigidity of the four-membered ring could provide a well-defined steric environment, which is a desirable feature for an effective chiral auxiliary. illinoisstate.edu The development of synthetic routes to enantiomerically pure N-methylazetidine derivatives is a key step towards realizing this potential.
Fine Chemical and Specialty Material Intermediates
Azetidine-containing molecules are recognized as important structural motifs in a variety of biologically active compounds and are considered valuable building blocks in medicinal chemistry. rsc.org The N-methylazetidine scaffold can serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals and specialty materials.
The azetidine ring is present in several natural products and pharmaceutical agents. rsc.org For example, the drug Baricitinib, used to treat rheumatoid arthritis, contains an azetidine moiety that is crucial for its biological activity. nih.gov The synthesis of Baricitinib involves a key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile, which highlights the importance of functionalized azetidines in the pharmaceutical industry. nih.gov N-methylazetidine can be a precursor to such functionalized azetidines through various synthetic manipulations.
The synthesis of diverse N-substituted azetidines is an active area of research. organic-chemistry.org Methods for the synthesis of azetidines often involve the cyclization of 1,3-difunctionalized propane (B168953) derivatives or the ring expansion of aziridines. organic-chemistry.org N-methylazetidine itself can be prepared and then further functionalized, or the N-methyl group can be introduced at a later stage of a synthetic sequence. Its role as a versatile intermediate is underscored by the numerous synthetic methods developed to produce substituted azetidines for use in drug discovery and development. acs.orgresearchgate.net
Table 2: Prominent Azetidine-Containing Compounds and Intermediates
| Compound/Intermediate | Application | Significance | Reference |
| Baricitinib | Pharmaceutical (JAK inhibitor) | Contains a functionalized azetidine ring essential for activity. | nih.gov |
| 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile | Pharmaceutical Intermediate | Key building block for the synthesis of Baricitinib. | nih.gov |
| Azetidine-2,4-dicarboxylic acid | Chiral Auxiliary | Used in asymmetric synthesis to control stereochemistry. | |
| Azetidine-containing natural products | Bioactive compounds | Exhibit a range of biological activities, including cytotoxic and antibacterial properties. | mdpi.com |
Q & A
Q. What are the key synthetic methodologies for preparing N-methyl-azetidine derivatives, and how do reaction conditions influence yield and purity?
N-methyl-azetidine scaffolds can be synthesized via cyclization or cross-coupling reactions. For example, Pd-catalyzed allyl transfer reactions with organozinc reagents enable regioselective functionalization of azetidine cores (e.g., using Pd(PPh₃)₄ and CH₂Cl₂/EtOH solvent systems) . Yield optimization requires precise stoichiometry (e.g., 1.5 equivalents of N-methyl barbituric acid) and inert atmospheres to prevent side reactions. Post-synthesis purification via column chromatography and characterization by NMR/FTIR are critical for confirming purity .
Q. How can researchers characterize the structural and electronic properties of N-methyl-azetidine compounds?
Advanced analytical techniques include:
- NMR spectroscopy : To resolve stereochemistry and confirm substitution patterns (e.g., coupling constants for azetidine ring protons) .
- X-ray crystallography : For unambiguous determination of spirocyclic or fused-ring conformations .
- Computational modeling : DFT calculations to predict electron density distributions and reactivity hotspots (e.g., nucleophilic sites) .
Q. What safety protocols are essential when handling N-methyl-azetidine derivatives in the laboratory?
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, as azetidine derivatives may release toxic byproducts (e.g., nitrogen oxides) under heat .
- Spill management : Neutralize spills with inert adsorbents (e.g., sand) and avoid water to prevent contamination .
Advanced Research Questions
Q. How does the N-methyl group in azetidine derivatives influence selectivity in kinase inhibitors (e.g., JNK3 vs. p38α)?
Molecular dynamics simulations reveal that the N-methyl group enhances hydrophobic interactions with residues like Leu167 and Tyr35 in JNK3, improving binding affinity. In contrast, dimethyl ether analogs exhibit weaker van der Waals (VdW) interactions, reducing selectivity . Water-mediated hydrogen bonding with Asp168 further stabilizes the N-methyl-azetidine complex, a feature absent in other scaffolds .
Q. What strategies can mitigate data contradictions in computational vs. experimental studies of N-methyl-azetidine reactivity?
- Validation pipelines : Cross-check docking simulations (e.g., AutoDock Vina) with experimental binding assays (e.g., SPR or ITC) .
- Error analysis : Quantify force field inaccuracies in MD simulations by comparing predicted vs. crystallographic bond lengths/angles .
- Reproducibility frameworks : Use FAIR-compliant data repositories (e.g., Chemotion) to archive raw spectral data and synthetic protocols .
Q. How can researchers design N-methyl-azetidine-based libraries optimized for blood-brain barrier (BBB) permeability?
- Scaffold prioritization : Neurotransmitter-inspired azetidine cores (e.g., dopamine analogs) show higher BBB penetration due to structural similarity to endogenous molecules .
- LogP optimization : Target a partition coefficient of 2–3 via substituent tuning (e.g., halogenation or alkyl chain truncation) .
- In vitro models : Validate permeability using MDCK-MDR1 monolayers or PAMPA assays .
Q. What role does N-methyl-azetidine play in enantioselective synthesis, and how can chiral purity be maintained?
Chiral azetidines (e.g., C2-functionalized derivatives) are synthesized via organocatalytic α-chlorination of aldehydes, followed by cyclization. Maintaining enantiomeric excess (>95%) requires low-temperature reaction conditions (-20°C) and chiral stationary phase HPLC for purification .
Methodological Best Practices
- Data management : Use electronic lab notebooks (ELNs) like Chemotion to track reaction parameters and spectral data .
- Literature rigor : Cite primary sources (e.g., peer-reviewed journals) over vendor-supplied data sheets to avoid bias .
- Ethical compliance : Document synthetic protocols and hazard assessments in institutional review board (IRB) submissions for translational studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
